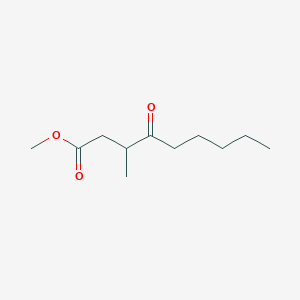
Methyl 3-methyl-4-oxononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-4-oxononanoate is an organic compound with the molecular formula C11H20O3 It is a methyl ester derivative of nonanoic acid, featuring a ketone functional group at the fourth carbon and a methyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxononanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions derived from 3-methyl-4-oxononanoic acid. This process can be carried out using sodium ethoxide in ethanol, followed by the addition of methyl iodide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-4-oxononanoate undergoes various chemical reactions, including:
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-methyl-4-oxononanoic acid.
Reduction: 3-methyl-4-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-4-oxononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of methyl 3-methyl-4-oxononanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxononanoate: Lacks the methyl group at the third carbon, resulting in different chemical properties and reactivity.
Methyl 3-methyl-4-oxooctanoate: Has a shorter carbon chain, affecting its physical properties and applications.
Methyl 3-methyl-4-oxodecanoate: Has a longer carbon chain, influencing its solubility and reactivity .
Uniqueness
Methyl 3-methyl-4-oxononanoate is unique due to the presence of both a ketone and an ester functional group, along with a methyl substituent. This combination of features makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89631-03-8 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
methyl 3-methyl-4-oxononanoate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-10(12)9(2)8-11(13)14-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
XZNIWZPDMNWHLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


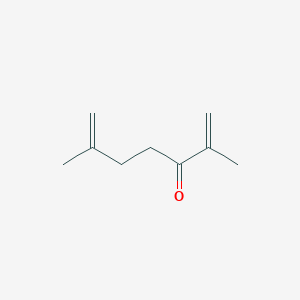
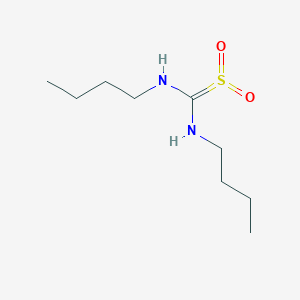
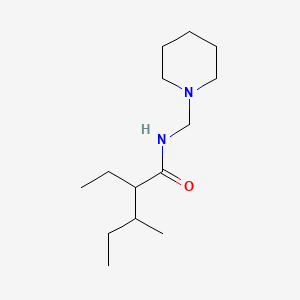
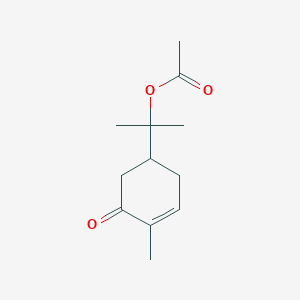
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)

![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)


![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
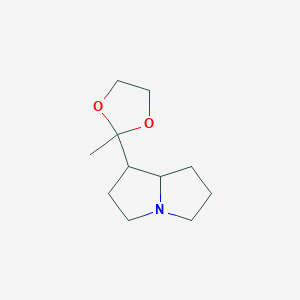

![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
